4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
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Overview
Description
4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with dimethyl groups at positions 4 and 6 Additionally, it contains a pyrrolidine ring linked to a pyridine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with dimethyl groups at the 4 and 6 positions. The pyrrolidine ring is introduced through a nucleophilic substitution reaction, and the pyridine moiety is attached via an ether linkage using appropriate coupling reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4,6-Dimethyl-2,2’-bipyridine: A related compound with a bipyridine core.
4,6-Dimethylpyrimidine: A simpler analog with only the pyrimidine core and dimethyl groups.
3-Methylpyridine derivatives: Compounds with similar pyridine moieties.
Uniqueness
What sets 4,6-Dimethyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and application in various scientific fields .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4,6-dimethyl-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-11-9-17-6-4-15(11)21-14-5-7-20(10-14)16-18-12(2)8-13(3)19-16/h4,6,8-9,14H,5,7,10H2,1-3H3 |
InChI Key |
IPZZVUNFLXDRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)OC3=C(C=NC=C3)C)C |
Origin of Product |
United States |
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